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For Researchers, Scientists, and Drug Development Professionals

Introduction
Heptaibin is a peptaibol antibiotic with noteworthy antifungal and antibacterial properties.

Isolated from the fungus Emericellopsis sp. BAUA8289, this 14-amino acid peptide has

garnered interest within the scientific community for its potential applications in drug

development.[1][2][3] This technical guide provides a comprehensive overview of the chemical

properties, molecular structure, and experimental protocols related to Heptaibin, intended to

serve as a valuable resource for researchers in the field.

Chemical Properties
Heptaibin is a white powder with a molecular formula of C76H118N16O19 and a molecular

weight of 1599.85 g/mol .[1] Its CAS Registry Number is 291311-47-2.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15560843?utm_src=pdf-interest
https://www.benchchem.com/product/b15560843?utm_src=pdf-body
https://www.medchemexpress.com/heptaibin.html
https://file.medchemexpress.com/batch_PDF/HY-N14685/Heptaibin-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/10994817/
https://www.benchchem.com/product/b15560843?utm_src=pdf-body
https://www.benchchem.com/product/b15560843?utm_src=pdf-body
https://www.medchemexpress.com/heptaibin.html
https://www.medchemexpress.com/heptaibin.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C76H118N16O19

Molecular Weight 1599.85 g/mol

CAS Number 291311-47-2

Appearance White Powder

Solubility Soluble in methanol.

Molecular Structure
The molecular structure of Heptaibin is characterized by its unique amino acid sequence and

helical conformation.

Amino Acid Sequence
The primary structure of Heptaibin is a 14-residue peptide with the following amino acid

sequence:

Ac-Aib-Ala-Aib-Aib-Gln-Leu-Aib-Gly-Aib-Aib-Pro-Val-Aib-Gln-ol

Where "Ac" represents an acetyl group at the N-terminus, "Aib" is the non-proteinogenic amino

acid α-aminoisobutyric acid, and "Gln-ol" is glutaminol at the C-terminus.

Conformational Analysis
Heptaibin adopts a mixed 3₁₀-/α-helical conformation in solution. This secondary structure is a

common feature among peptaibols and is crucial for their biological activity, particularly their

ability to interact with and disrupt cell membranes. The helical structure results in an

amphipathic molecule, with a distinct separation of hydrophobic and hydrophilic residues,

facilitating its insertion into the lipid bilayers of target organisms.

Experimental Protocols
Isolation of Heptaibin from Emericellopsis sp.
BAUA8289
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A general protocol for the isolation of peptaibols from fungal cultures involves the following

steps:

Fermentation:Emericellopsis sp. BAUA8289 is cultured in a suitable liquid medium to

promote the production of secondary metabolites, including Heptaibin.

Extraction: The fungal biomass and culture broth are separated. The broth is then extracted

with an organic solvent, such as ethyl acetate, to isolate the crude peptide mixture.

Purification: The crude extract is subjected to a series of chromatographic techniques,

including silica gel chromatography and high-performance liquid chromatography (HPLC), to

purify Heptaibin to homogeneity.

Solid-Phase Peptide Synthesis (SPPS) of Heptaibin
The chemical synthesis of Heptaibin can be achieved using Fmoc-based solid-phase peptide

synthesis. A generalized workflow is as follows:

1. Resin Swelling 2. Fmoc Deprotection 3. Amino Acid Coupling 4. Capping (Optional) 5. Washing Repeat Steps 2-5
for each amino acid 6. Cleavage from Resin 7. Purification (HPLC) 8. Characterization (MS, NMR)

Click to download full resolution via product page

Caption: Generalized workflow for the solid-phase peptide synthesis of Heptaibin.

Detailed Steps:

Resin Preparation: A suitable resin (e.g., Wang resin) is swollen in a compatible solvent like

dimethylformamide (DMF).

Amino Acid Coupling: The C-terminal amino acid (Gln-ol) is attached to the resin.

Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent

(e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the

growing peptide chain using a solution of piperidine in DMF.
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Washing: The resin is washed thoroughly with DMF after each coupling and deprotection

step to remove excess reagents and byproducts.

Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride.

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail,

typically containing trifluoroacetic acid (TFA) and scavengers.

Purification: The crude peptide is purified by reverse-phase HPLC.

Characterization: The purity and identity of the synthesized Heptaibin are confirmed by

mass spectrometry and NMR spectroscopy.

Conformational Analysis by NMR and CD Spectroscopy
The three-dimensional structure of Heptaibin in solution is determined using a combination of

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy:

Sample Preparation: A solution of purified Heptaibin is prepared in a suitable deuterated

solvent (e.g., methanol-d4).

Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY,

NOESY) NMR experiments are performed.

Data Analysis: The NMR spectra are analyzed to assign the resonances of all protons in the

peptide. The nuclear Overhauser effect (NOE) data from the NOESY experiment provides

information about through-space proximities between protons, which are used as distance

restraints in molecular modeling.

Structure Calculation: The experimental restraints are used in molecular dynamics

simulations to generate an ensemble of structures consistent with the NMR data, revealing

the preferred conformation of Heptaibin.

Circular Dichroism (CD) Spectroscopy:
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Sample Preparation: A dilute solution of Heptaibin is prepared in a suitable solvent (e.g.,

methanol).

Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-

250 nm).

Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary

structure content of the peptide. A spectrum with negative bands around 208 and 222 nm is

characteristic of an α-helical conformation.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Heptaibin in a suitable solvent would reveal characteristic

chemical shifts for the α-aminoisobutyric acid (Aib) residues and the other amino acids in the

sequence. The Aib residues, lacking an α-proton, show unique signals for their methyl groups.

Infrared (IR) Spectroscopy
The IR spectrum of Heptaibin would be expected to show characteristic absorption bands for

the peptide bonds (amide I and amide II bands), the acetyl group, and the various amino acid

side chains.

Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass

spectrometry is used to determine the molecular weight of Heptaibin. Tandem mass

spectrometry (MS/MS) can be employed to confirm the amino acid sequence through

fragmentation analysis.

Mechanism of Action: Membrane Permeabilization
The primary mechanism of action of Heptaibin is the permeabilization of cell membranes of

target organisms. This process is driven by the amphipathic nature of its helical structure.
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Caption: Proposed mechanism of Heptaibin-induced membrane permeabilization.

The proposed mechanism involves:

Binding: Heptaibin monomers initially bind to the surface of the target cell membrane.

Aggregation: Upon reaching a critical concentration on the membrane surface, the peptides

aggregate and may undergo a conformational change to a more stable helical structure.

Insertion and Pore Formation: The peptide aggregates insert into the lipid bilayer, forming

transmembrane pores or channels.

Ion Leakage: These pores disrupt the integrity of the cell membrane, leading to the leakage

of ions and small molecules, dissipation of the membrane potential, and ultimately, cell

death.

Heptaibin has shown selective activity against Gram-positive bacteria, such as

Staphylococcus aureus, and various fungi, including Aspergillus and Candida albicans.

Conclusion
Heptaibin represents a promising class of peptide antibiotics with a distinct molecular structure

and mechanism of action. This technical guide consolidates the available information on its

chemical properties, structure, and the experimental methodologies used for its study. Further

research into its structure-activity relationship and optimization of its properties could lead to

the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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